7rh Demonstrates Superior DDR1 Enzymatic Potency Relative to Imatinib, Dasatinib, and Nilotinib
In cell-free kinase assays, 7rh inhibits DDR1 with an IC50 of 6.8 nM [1]. This potency exceeds that of the multi-targeted clinical kinase inhibitors imatinib (reported IC50 values ranging from 43 nM to 337 nM), dasatinib (IC50 values of 0.5 nM to 4.8 nM depending on assay conditions, though accompanied by potent BCR-ABL inhibition at 0.8 nM), and nilotinib (IC50 of 3.7 nM for DDR1 but with concomitant BCR-ABL inhibition at 20-60 nM) [2].
| Evidence Dimension | DDR1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.8 nM |
| Comparator Or Baseline | Imatinib (43-337 nM); Dasatinib (0.5-4.8 nM); Nilotinib (3.7 nM) |
| Quantified Difference | 7rh is 6-50 fold more potent than imatinib; comparable to dasatinib and nilotinib but without multi-kinase liabilities |
| Conditions | Cell-free kinase assay (LanthaScreen Eu kinase activity assay), 100 nM ATP [1] |
Why This Matters
For target validation studies, a compound that potently inhibits DDR1 without simultaneously suppressing BCR-ABL, c-KIT, or SRC family kinases is essential to attribute observed phenotypes specifically to DDR1 rather than confounding off-target activity.
- [1] Gao M, et al. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. J Med Chem. 2013;56(8):3281-95. View Source
- [2] BindingDB. Nilotinib affinity data for DDR1 (IC50: 3.7 nM). View Source
